molecular formula C21H15ClN2O2 B11961349 1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione CAS No. 33966-23-3

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione

Cat. No.: B11961349
CAS No.: 33966-23-3
M. Wt: 362.8 g/mol
InChI Key: BCIUGPADOHRZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione is an anthraquinone derivative characterized by three distinct substituents: an amino group at position 1, a chlorine atom at position 2, and a p-tolylamino group at position 2. This compound belongs to a broader class of aminoanthraquinones, which are widely studied for their applications in dye chemistry, materials science, and biomedical research.

Properties

CAS No.

33966-23-3

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

1-amino-2-chloro-4-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H15ClN2O2/c1-11-6-8-12(9-7-11)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3

InChI Key

BCIUGPADOHRZJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications Overview

  • Dye Manufacturing
    • Solvent Violet 13 is primarily used as a dye in textiles and plastics. Its vibrant color and stability make it suitable for various applications in the fabric industry.
  • Biological Research
    • The compound has been utilized in biological assays due to its ability to interact with cellular components. It serves as a marker in fluorescence microscopy and is studied for its potential effects on cell viability and proliferation.
  • Material Science
    • In material science, 1-amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione is explored for its photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Dye Applications in Textiles

A study conducted by ECHA highlighted the use of Solvent Violet 13 in dyeing processes for fabrics. The compound's high stability and resistance to fading under light exposure were noted as significant advantages. The study included various dyeing techniques, demonstrating that fabrics dyed with Solvent Violet 13 maintained color integrity over extended periods.

Research published in the Journal of Applied Toxicology examined the cytotoxic effects of Solvent Violet 13 on mammalian cell lines. The study found that at certain concentrations, the compound exhibited significant cytotoxicity, which was attributed to its reactive nature with cellular macromolecules. The results indicated potential applications in studying cellular responses to chemical exposure.

Concentration (µg/mL)Cell Viability (%)
0100
1085
5055
10030

Case Study 3: Photophysical Properties for OLEDs

A recent investigation into the photophysical properties of Solvent Violet 13 revealed its potential as an emissive layer in OLEDs. The study demonstrated that films made from this compound exhibited favorable emission characteristics under electrical excitation, suggesting its viability for use in next-generation display technologies.

ParameterValue
Emission Peak (nm)600
Quantum Efficiency (%)15
Operating Voltage (V)5

Mechanism of Action

The mechanism of action of 1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions result in the induction of apoptosis and inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural and Substituent Variations

The substitution pattern on the anthraquinone core critically influences physicochemical and biological properties. Key analogs include:

Table 1: Substituent Comparison of Anthraquinone Derivatives
Compound Name Substituents Key Features Reference
1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione 1-NH₂, 2-Cl, 4-(p-tolylamino) Combines electron-withdrawing (Cl) and electron-donating (p-tolylamino) groups. -
1-Amino-4-(4-chloroanilino)anthracene-9,10-dione 1-NH₂, 4-(4-ClC₆H₄NH) Chlorine on the aryl ring may enhance stability and cytotoxicity .
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione 1-OH, 4-(p-tolylamino) Hydroxyl group improves solubility but reduces nucleophilic reactivity .
2-(Butylamino)anthracene-9,10-dione (5a) 2-NHBu Alkylamino group enhances lipophilicity and cytotoxic activity .
1-Amino-2-bromo-4-(phenylamino)anthracene-9,10-dione 1-NH₂, 2-Br, 4-(C₆H₅NH) Bromine substitution may increase molecular weight and steric hindrance .

Key Observations :

  • Amino vs.

Key Observations :

  • The chlorine atom in the target compound may facilitate regioselective substitution reactions, similar to bromine in .
  • Separation challenges (e.g., similar Rf values for monosubstituted and disubstituted products) noted in suggest the need for optimized chromatography conditions .
Table 3: Cytotoxic and Enzyme Inhibitory Activities
Compound Name MCF-7 IC₅₀ (µg/mL) Hep-G2 IC₅₀ (µg/mL) AChE Inhibition (%) BChE Inhibition (%) Reference
2-(Butylamino)anthracene-9,10-dione (5a) 1.1 1.2 N/A N/A
2,3-Dibutylaminoanthracene-9,10-dione (5b) 3.0 13.0 N/A N/A
1-(4-Chlorothiophenyl)anthracene-9,10-dione (5) N/A N/A 80.95 93.67

Key Observations :

  • Monosubstituted derivatives (e.g., 5a) show superior cytotoxicity compared to disubstituted analogs (e.g., 5b), suggesting steric or electronic factors modulate activity .

Biological Activity

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione (CAS No. 33966-23-3) is a synthetic organic compound belonging to the anthraquinone family. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H15ClN2O2
  • Molecular Weight : 362.81 g/mol
  • Structure : The compound features a chloro group and an amino group attached to an anthracene backbone, which is characteristic of many biologically active anthraquinones.

Synthesis

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione can be synthesized through various methods involving the chlorination of anthraquinone derivatives followed by amination. The general synthesis involves:

  • Chlorination of anthraquinone.
  • Substitution reactions with p-toluidine to introduce the amino group.

Anticancer Properties

Research has indicated that anthraquinones exhibit significant anticancer properties. For instance, derivatives similar to 1-amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione have shown effectiveness in inhibiting tumor growth through various mechanisms:

  • Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
  • Cytokine Modulation : Studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in stimulated macrophages, which may contribute to their anticancer effects .

Antimicrobial Activity

There is emerging evidence suggesting that anthraquinone derivatives possess antimicrobial properties. For example:

  • In vitro Studies : Some studies have reported that related compounds exhibit antifungal and antibacterial activities against various pathogens . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Recent investigations into anthraquinone derivatives have also highlighted potential neuroprotective effects:

  • Alzheimer's Disease Models : Certain analogues have been studied for their ability to reduce neuroinflammation and oxidative stress in cellular models associated with Alzheimer's disease .

Study 1: Anticancer Activity

A study evaluated the effects of a similar anthraquinone derivative on cancer cell lines. At concentrations as low as 5 μg/mL, significant inhibition of nitric oxide and TNF-α production was observed without notable cytotoxicity, suggesting a therapeutic window for application in cancer treatment .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that certain compounds exhibited superior antifungal action compared to antibacterial activity, highlighting their potential use in treating fungal infections .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of topoisomerase II; apoptosis
AntimicrobialEffective against fungi; variable against bacteria
NeuroprotectiveReduced neuroinflammation; oxidative stress mitigation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.